molecular formula C18H17N3O4 B3011323 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide CAS No. 941996-64-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide

Cat. No.: B3011323
CAS No.: 941996-64-1
M. Wt: 339.351
InChI Key: IXRGVPNLRIPWAW-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various research fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a nitrobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide typically involves the following steps:

    Formation of Tetrahydroquinoline: The initial step involves the synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the reduction of quinoline derivatives under specific conditions.

    Nitration: The next step involves the nitration of benzamide to introduce the nitro group at the desired position.

    Coupling Reaction: Finally, the tetrahydroquinoline derivative is coupled with the nitrated benzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroquinoline moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is unique due to the presence of both the tetrahydroquinoline and nitrobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic effects that may not be observed in similar compounds.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRGVPNLRIPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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